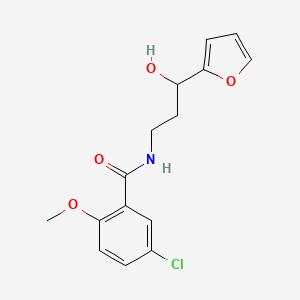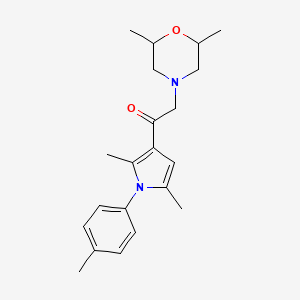
1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Cadmium(II) Schiff Base Complexes: Research has demonstrated the use of cadmium(II) Schiff base complexes for corrosion inhibition on mild steel. These complexes exhibit corrosion inhibition properties as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization, with the surface protection of mild steel demonstrated via FE-SEM images. This establishes a connection between inorganic chemistry and corrosion engineering through the use of such complexes (Das et al., 2017).
Chemical Synthesis and Characterization
- Pyrrole and its Reaction with Oxygen: The dehydrogenation reaction of certain pyrrole derivatives with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields products containing oxygen atoms. These products demonstrate the utility of pyrrole derivatives in synthesizing compounds with varied oxygenation, showcasing the reactivity and potential applications in chemical synthesis (Ghorai & Mani, 2014).
Pharmaceutical and Biomedical Applications
- Antimicrobial Agents: Some pyrrole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies indicate the potential of pyrrole derivatives as antimicrobial agents, highlighting their significance in pharmaceutical research (Raju et al., 2016).
Material Science and Engineering
- Conducting Polymers: Research into conducting polymers based on pyrrole derivatives has shown that these materials exhibit good thermal stability and electrical conductivity, influenced by the nature of substituents. Such polymers have applications in electronics and sensor technology, demonstrating the versatility of pyrrole derivatives in material science (Pandule et al., 2014).
Organic Chemistry and Catalysis
- Aminocarbonylations of Aryl Bromides: Utilizing dimethylformamide (DMF) as a source of carbon monoxide in palladium-catalyzed aminocarbonylation reactions showcases the role of pyrrole derivatives in facilitating organic synthesis, particularly in the generation of aryl amides from aryl bromides. This highlights their utility in organic synthesis and catalysis (Wan et al., 2002).
Properties
IUPAC Name |
1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-14-6-8-19(9-7-14)23-15(2)10-20(18(23)5)21(24)13-22-11-16(3)25-17(4)12-22/h6-10,16-17H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBURWRQHHRVFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
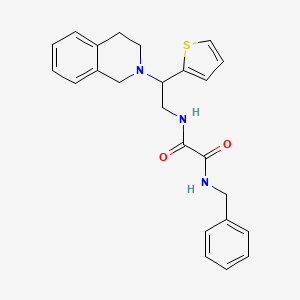
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane](/img/structure/B2532424.png)
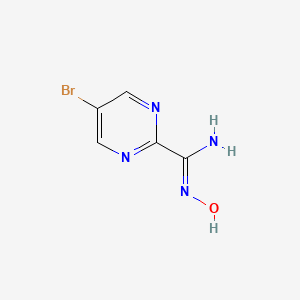
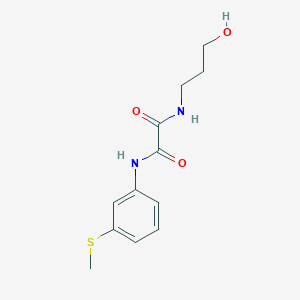
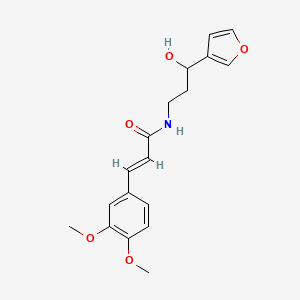
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)
![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)
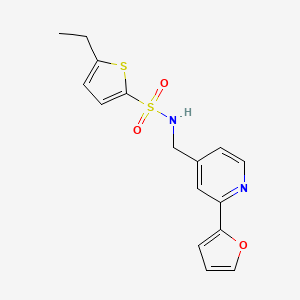


![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)
